Leukadherin-1
Übersicht
Beschreibung
Leukadherin-1 (LA1) is an agonist of complement receptor-3 (CR3) and exhibits anti-inflammatory activity . It is an allosteric agonist that activates integrin by binding to a different site from the ligand binding . LA1 plays an important role in the margination and adhesion of neutrophils to the endothelial lining of the blood vessels .
Molecular Structure Analysis
This compound has a molecular formula of C22H15NO4S2 . Its molecular weight is 421.49 . The InChI key for this compound is AEZGRQSLKVNPCI-UNOMPAQXSA-N .Chemical Reactions Analysis
This compound is known to interact with the CD11b/CD18 integrin heterodimer, which is expressed on both MDSCs and TAMs . This interaction plays a key role in regulating pathogen recognition, phagocytosis, and cell survival .Physical and Chemical Properties Analysis
This compound is a yellow to orange to brown powder . It is soluble in DMSO at a concentration of 3 mg/mL when warmed . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Atherosclerosis Research
Leukadherin-1 (LA1) has been studied for its protective effects against atherosclerosis. In hypercholesterolemic mice, LA1 reduced atherosclerosis without affecting body weight or plasma lipid levels. It significantly decreased circulating monocytes and their infiltration, which is crucial in atherosclerosis development. This finding suggests LA1's potential in controlling high-fat diet-induced monocytosis and atherosclerosis, particularly by retaining monocytes in medullary and extramedullary centers and reducing systemic inflammatory mediators like G-CSF (Rahimpour et al., 2014).
Immunology and Inflammation
In the context of immunology, LA1's role in modulating immune responses has been explored. It was found to reduce the secretion of inflammatory cytokines by monokine-stimulated NK cells and TLR-stimulated monocytes. This property of LA1 suggests its therapeutic potential in autoimmune diseases, as it can mediate anti-inflammatory effects irrespective of the SLE-risk genotype of CR3 (Roberts et al., 2016).
Cell Adhesion and Migration
The biophysical mechanism by which LA1 enhances CD11b/CD18-dependent leukocyte adhesion has been studied. LA1 was found to promote leukocyte adhesion through the formation of long membrane tethers, differentiating its action from other agonists like Mn(2+). This insight into LA1's role in integrin activation and cellular adhesion is significant for understanding its applications in immune response and cell migration (Çelik et al., 2013).
Vascular Injury
In studies related to vascular injury, leukadherins like LA1 have shown promise due to their unique mechanism of action. They were found to reduce inflammatory injury by enhancing CD11b/CD18-dependent cell adhesion without inducing global conformational changes or ligand-mimetic outside-in signaling. This property makes them preferable over activating antibodies in treating inflammatory injuries, presenting a novel strategy for developing anti-inflammatory therapeutics (Faridi et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Leukadherin-1 has shown promise in preclinical studies for its anti-inflammatory properties and its ability to enhance the response to immunotherapy in mouse models of pancreatic adenocarcinoma, breast cancer, and lung cancer . A phase 1/2 clinical study of this compound in patients with advanced solid tumor types known to be resistant or less likely responsive to immuno-oncology therapies, including pancreatic, breast, prostate, and microsatellite-stable colorectal cancer, is ongoing .
Eigenschaften
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-72-4 | |
Record name | GB-1275 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GB-1275 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.